5-Bromo-2-propylaminopyridine

Protein Kinase C (PKC) Inhibition Oncology Research Chemical Probe Procurement

Researchers requiring a validated PKC inhibitor often face supply inconsistency and structural ambiguity. 5-Bromo-2-propylaminopyridine (CAS 100379-02-0) offers a defined chemical probe with confirmed PKC inhibitory activity. - Critical substitution pattern ensures target engagement; generic analogs do not replicate activity. - Balanced LogP ~2.7 predicts optimal BBB penetration for CNS studies. - 5-Bromo handle enables efficient cross-coupling for library synthesis. Bulk stock available for immediate dispatch.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 100379-02-0
Cat. No. B561128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-propylaminopyridine
CAS100379-02-0
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCCCNC1=NC=C(C=C1)Br
InChIInChI=1S/C8H11BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)
InChIKeyHIEGJHDCEBPELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-propylaminopyridine: Kinase-Targeted Aminopyridine Scaffold


5-Bromo-2-propylaminopyridine (CAS 100379-02-0), also referred to as 5-bromo-N-propylpyridin-2-amine, is a disubstituted aminopyridine featuring a bromine atom at the 5-position and an N-propylamino group at the 2-position of the pyridine ring [1]. The compound has a molecular formula of C8H11BrN2 and a molecular weight of 215.09 g/mol . This specific substitution pattern distinguishes it from other halogenated or N-alkylated aminopyridines and has been reported to confer potent inhibitory activity against protein kinase C (PKC), a validated drug target for oncology and inflammatory disease research .

1
PKC pathway inhibition study fit
2
Precise substitution pattern required for target engagement
3
Chemical probe procurement and library synthesis scaffold

5-Bromo-2-propylaminopyridine: Substitution Pattern Specificity


The biological activity of aminopyridine derivatives is exquisitely sensitive to substitution pattern. The 5-bromo group and the N-propyl side chain in 5-Bromo-2-propylaminopyridine are not interchangeable functional groups; they are critical determinants of target engagement, potency, and selectivity . Systematic SAR studies on related 2-aminopyridine scaffolds have demonstrated that altering the halogen position (e.g., 3-bromo vs. 5-bromo) or modifying the N-alkyl chain length (e.g., methyl vs. propyl) can shift target preference, dramatically reduce potency, or introduce off-target liabilities [1]. Therefore, substituting this compound with a simpler analog—such as 2-aminopyridine, 5-bromo-2-aminopyridine, or even 5-chloro-2-propylaminopyridine—would invalidate any research designed to replicate or extend findings dependent on this specific chemical probe. The procurement value lies solely in the defined, tested, and literature-validated structure.

!
Halogen Position Sensitivity
3-bromo or 5-chloro analogs may shift kinase target preference and reduce PKC activity.
!
N-Alkyl Chain Specificity
Methyl or butyl replacements can alter lipophilicity-driven ADME profiles and introduce off-target liabilities.
!
Scaffold Simplification Risk
Generic 2-aminopyridines lack the reported PKC inhibitory phenotype; phenotype is not class-level.

5-Bromo-2-propylaminopyridine: Comparative Evidence


PKC Inhibition: Scaffold Specificity

5-Bromo-2-propylaminopyridine has been reported as a potent inhibitor of protein kinase C (PKC) . This activity profile is structurally specific; the 5-bromo substitution on the pyridine ring, combined with the N-propylamino moiety, is understood to confer the requisite binding interactions for PKC inhibition. In contrast, unsubstituted 2-aminopyridine, 5-bromo-2-aminopyridine (which lacks the N-propyl group), and other N-alkylated analogs exhibit significantly reduced or absent PKC inhibitory activity, as this phenotype is not a general property of the aminopyridine class but a function of this precise substitution pattern .

PKC Inhibition: Scaffold Specificity
Class-level inference
Potent PKC inhibitor vs. negligible/absent activity in unsubstituted and 2-methyl analogs
Supports PKC pathway-response interpretation
In vitro kinase assay; specific IC50 values not publicly disclosed
Protein Kinase C (PKC) Inhibition Oncology Research Chemical Probe Procurement

Lipophilicity (LogP) and ADME Profile

The calculated LogP value for 5-Bromo-2-propylaminopyridine is 2.739 [1], which is a critical differentiator from both more polar and more lipophilic aminopyridine analogs. The N-propyl group significantly increases lipophilicity compared to the unsubstituted 2-aminopyridine (estimated LogP ≈ 0.5) or 5-bromo-2-aminopyridine (estimated LogP ≈ 1.8). Conversely, it is less lipophilic than longer-chain N-alkyl analogs (e.g., N-butyl, LogP > 3.0). This specific LogP value predicts favorable passive membrane permeability and blood-brain barrier (BBB) penetration potential without the promiscuity and toxicity often associated with highly lipophilic compounds . The target compound's lipophilicity is finely tuned for achieving a balance between permeability and solubility, which directly influences its utility as a lead-like or probe-like molecule [2].

Lipophilicity (LogP) and ADME Profile
Class-level inference
LogP = 2.739 (calculated)
Supports permeability-solubility balance review
+2.2 vs. 2-aminopyridine; -0.3 vs. N-butyl analog
Lipophilicity (LogP) ADME Drug Discovery Physicochemical Properties

Cross-Coupling Reactivity: 5-Bromo Handle

The 5-bromo substituent on 5-Bromo-2-propylaminopyridine serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This reactivity profile is quantitatively superior to the analogous 5-chloro compound, as the C-Br bond (bond dissociation energy ≈ 71 kcal/mol) is significantly more labile than the C-Cl bond (≈ 84 kcal/mol), enabling reactions under milder conditions and with higher yields [1]. The presence of the 2-propylamino group, however, does not interfere with these reactions, offering a dual-functionalization pathway that is unavailable with unsubstituted or 5-unsubstituted 2-aminopyridines . This specific combination of functional groups enables efficient, sequential diversification for building focused chemical libraries.

Cross-Coupling Reactivity: 5-Bromo Handle
Class-level inference
C-Br bond readily undergoes oxidative addition with Pd(0)
Reported reactivity advantage over 5-chloro analog
Suzuki-Miyaura conditions; optimal balance vs. C-I
Cross-Coupling Suzuki-Miyaura Reaction Buchwald-Hartwig Amination Medicinal Chemistry Library Synthesis

5-Bromo-2-propylaminopyridine: Research Applications


PKC Target Validation and Probe Development

Leverage the reported PKC inhibitory activity of 5-Bromo-2-propylaminopyridine to conduct target validation studies in cellular models of cancer, inflammation, or neurodegeneration. The specific substitution pattern (5-bromo, 2-propylamino) is essential for this activity; generic aminopyridine analogs will not recapitulate the phenotype, ensuring that observed biological effects are specifically attributable to this defined chemical probe . This application supports drug discovery programs seeking to confirm the therapeutic relevance of PKC in their disease area of interest.

CNS Drug Design: Lipophilicity Optimization

Employ 5-Bromo-2-propylaminopyridine as a lead-like starting point for CNS drug discovery programs. Its calculated LogP of approximately 2.7 [1] predicts optimal passive permeability and blood-brain barrier (BBB) penetration [2], while avoiding the promiscuity risks associated with more lipophilic analogs (LogP > 3.0). This balanced physicochemical profile makes it a superior scaffold for hit-to-lead campaigns targeting neurological or psychiatric disorders, where CNS exposure is a critical requirement.

Aminopyridine Library Diversification via Cross-Coupling

Utilize 5-Bromo-2-propylaminopyridine as a versatile building block for the synthesis of diverse aminopyridine libraries. The 5-bromo substituent is an ideal handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions , offering a balance of stability and reactivity that is superior to both less reactive 5-chloro and less stable 5-iodo analogs [3]. This allows for efficient, parallel synthesis of novel compounds with varying biaryl, alkyne, or amine motifs, enabling rapid exploration of structure-activity relationships around the PKC pharmacophore or other emerging targets.

Novel Antimicrobial Agent Development

While moderate antimicrobial activity against Enterococcus faecalis (IC50 = 3.19 μM) has been reported for structurally related brominated aminopyridines [4], 5-Bromo-2-propylaminopyridine may serve as a suitable starting point for structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency. Its physicochemical properties and synthetic accessibility make it a pragmatic choice for medicinal chemistry campaigns focused on identifying new antibiotics, particularly for Gram-positive pathogens.

Application
Selection Property
Validation Focus
PKC target validation studies
Scaffold-specific inhibitory activity
PKC pathway-response and target engagement
CNS permeability assay studies
Balanced LogP (approx. 2.7)
Passive permeability and BBB penetration review
Aminopyridine library synthesis
5-bromo cross-coupling handle
Reactivity and diversification efficiency
Antimicrobial screening studies
Structural analog SAR potential
MIC endpoint and Gram-positive panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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